![molecular formula C19H21Cl2N3O2 B2801752 3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide CAS No. 1111610-87-7](/img/structure/B2801752.png)
3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. For “3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide”, the molecular formula is C15H14Cl2N2O2 and the molecular weight is 325.18986 .Scientific Research Applications
Anticancer Properties
The pharmacophore hybridization approach has been widely used in designing drug-like small molecules with anticancer properties. In the case of our compound, a “cost-effective” synthesis method was proposed. Starting with 5-amino-1,3,4-thiadiazole-2-thiol, the synthetic strategy involved stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound: 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. This compound exhibited promising anticancer activity in vitro .
Drug Design and Medicinal Chemistry
The hybridization concept plays a crucial role in modern medicinal chemistry for anticancer agents. By combining different scaffolds, researchers can design high-affinity ligands for potential anticancer targets and address multidrug resistance issues. The synthetic pathways for obtaining new anticancer agents require “cost-effective” schemes with high yield and purity. Substituted pyrazoline and 1,3,4-thiadiazole scaffolds are particularly important in this context .
Structural Insights
The crystal structure of related compounds can provide valuable insights. For instance, the crystal structure of 3,5-dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-diene-1,6-dicarboxamide has been studied, revealing its molecular arrangement and atomic coordinates .
Pharmacologically Active Decorated Six-Membered Rings
Exploring synthetic approaches for pharmacologically active compounds with pyrimidine as a central unit is essential. Novel methodologies that enhance druglikeness and ADME-Tox properties are of interest. While this specific compound is not directly mentioned, understanding related structures can inform drug design strategies .
Mechanism of Action
properties
IUPAC Name |
3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-14-6-4-13(5-7-14)16(24-10-2-3-11-24)12-22-19(25)18-15(20)8-9-17(21)23-18/h4-9,16H,2-3,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBICTCOXFOAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=N2)Cl)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

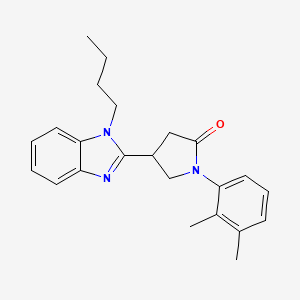
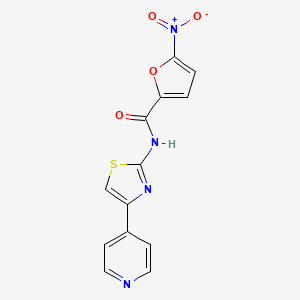
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)
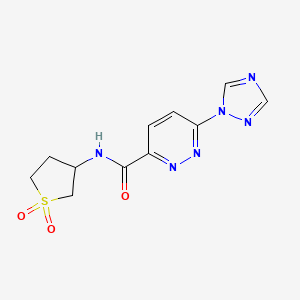

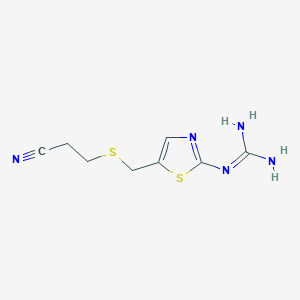
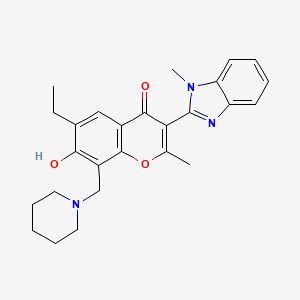
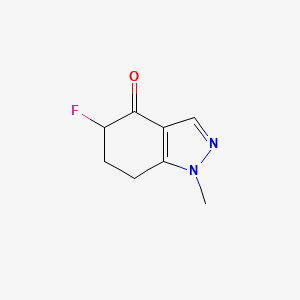
![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)
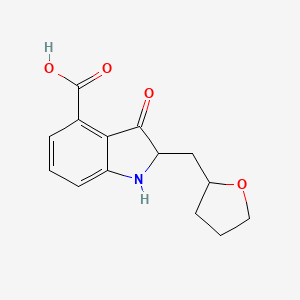
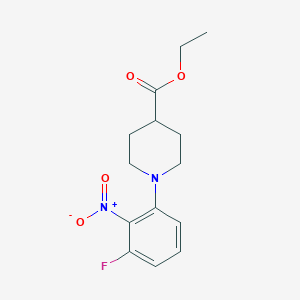
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2801690.png)